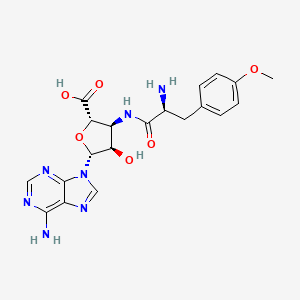
Chryscandin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chryscandin is a natural product found in Pseudogymnoascus pannorum with data available.
Applications De Recherche Scientifique
Antibacterial Applications
Chryscandin has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action involves interference with bacterial cell wall synthesis, making it a candidate for further development in antibiotic therapies.
Data Table: Antibacterial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | |
| Streptococcus pneumoniae | 1.0 μg/mL | |
| Enterococcus faecalis | 2.0 μg/mL |
Antifungal Applications
This compound exhibits significant antifungal activity, particularly against Candida albicans. Its efficacy is notable in hypertonic media, suggesting potential for treating resistant fungal infections.
Data Table: Antifungal Efficacy of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 5.8 μM | |
| Cryptococcus neoformans | 10 μM |
Antitumor Activity
Recent studies have indicated that this compound may possess antitumor properties, showing promising results in vitro against various cancer cell lines. This aspect opens avenues for research into its potential as an anticancer agent.
Case Study: Antitumor Activity
A study conducted on transformed rat glial cells revealed that this compound exhibited significant cytotoxicity with an IC50 value of 4.5 nM against oncogene E1A-7 cells. This suggests that this compound may disrupt cellular processes critical for tumor growth and survival.
Drug Development Potential
This compound's unique structural features and biological activities position it as a valuable lead compound in drug development. Its ability to combat antibiotic-resistant strains makes it particularly relevant in the current landscape of antimicrobial resistance.
Insights from Recent Research
Recent literature emphasizes the importance of natural products like this compound in drug discovery pipelines. The compound's dual action as an antibiotic and antifungal agent highlights its versatility and potential for combination therapies.
Propriétés
Numéro CAS |
86936-90-5 |
|---|---|
Formule moléculaire |
C20H23N7O6 |
Poids moléculaire |
457.4 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-3-[[(2S)-2-amino-3-(4-methoxyphenyl)propanoyl]amino]-5-(6-aminopurin-9-yl)-4-hydroxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C20H23N7O6/c1-32-10-4-2-9(3-5-10)6-11(21)18(29)26-12-14(28)19(33-15(12)20(30)31)27-8-25-13-16(22)23-7-24-17(13)27/h2-5,7-8,11-12,14-15,19,28H,6,21H2,1H3,(H,26,29)(H,30,31)(H2,22,23,24)/t11-,12-,14+,15-,19+/m0/s1 |
Clé InChI |
TXYMIIPGRTXESZ-JDZCFQESSA-N |
SMILES |
COC1=CC=C(C=C1)CC(C(=O)NC2C(C(OC2C(=O)O)N3C=NC4=C(N=CN=C43)N)O)N |
SMILES isomérique |
COC1=CC=C(C=C1)C[C@@H](C(=O)N[C@H]2[C@H]([C@@H](O[C@@H]2C(=O)O)N3C=NC4=C(N=CN=C43)N)O)N |
SMILES canonique |
COC1=CC=C(C=C1)CC(C(=O)NC2C(C(OC2C(=O)O)N3C=NC4=C(N=CN=C43)N)O)N |
Synonymes |
chryscandin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















